molecular formula C19H15N3O7S B2382473 ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 895429-34-2

ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2382473
CAS No.: 895429-34-2
M. Wt: 429.4
InChI Key: YTDPGZARONAJBZ-VXPUYCOJSA-N
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Description

(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is a complex organic compound featuring a unique structure that includes a nitrobenzoyl group, a dioxolo ring, and a benzo-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate typically involves multiple steps, including the formation of the dioxolo ring and the benzo-thiazole moiety. One common approach is to start with the appropriate nitrobenzoyl precursor and subject it to a series of reactions including nitration, cyclization, and esterification. The reaction conditions often involve the use of catalysts such as palladium and reagents like sodium hydride and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the nitrobenzoyl and benzo-thiazole moieties suggests that it may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications .

Industry

In industry, (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional characteristics .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrobenzoyl group may participate in redox reactions, while the benzo-thiazole moiety could interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to the modulation of cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is unique due to its combination of functional groups and structural features.

Properties

IUPAC Name

ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7S/c1-2-27-17(23)9-21-13-7-14-15(29-10-28-14)8-16(13)30-19(21)20-18(24)11-5-3-4-6-12(11)22(25)26/h3-8H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDPGZARONAJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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